molecular formula C13H11ClN2O B1487086 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 1412953-14-0

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1487086
CAS No.: 1412953-14-0
M. Wt: 246.69 g/mol
InChI Key: HRLCGCQKEOKWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a chemical compound intended for research use only. It is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrimidines serve as crucial scaffolds in the development of novel therapeutic agents. While specific biological data for this isomer is not currently available, structurally related 2,4-disubstituted pyrimidine analogues have been identified in scientific literature as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, presenting a potential avenue for novel antimalarial therapy development . These findings highlight the broader research value of substituted pyrimidines in probing kinase function and targeting infectious diseases. The compound features a chlorophenyl group and a cyclopropyl ring attached to a pyrimidine core, which may influence its physicochemical properties and interaction with biological targets. Researchers can utilize this building block in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, or as an intermediate in the synthesis of more complex molecules. Please note: This product is provided for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLCGCQKEOKWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling for Aryl Substitution

A crucial step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which attaches the 2-chlorophenyl group to the pyrimidine core.

  • Starting from a halogenated pyrimidine intermediate such as 2,4-dichloropyrimidine, the reaction with 2-chlorophenylboronic acid under palladium catalysis yields the 6-(2-chlorophenyl)pyrimidine intermediate.
  • Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
  • Solvents such as dimethylformamide (DMF), ethanol, or toluene are used.
  • Reaction conditions are optimized for temperature (often 80–110 °C) and time (several hours) to maximize yield.

This approach is supported by analogous syntheses of related pyrimidine derivatives where Suzuki coupling is employed to introduce various aryl groups at the 6-position of the pyrimidine ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at position 2 can be introduced via:

  • Nucleophilic aromatic substitution (S_NAr) on a 2-halopyrimidine intermediate by cyclopropyl nucleophiles.
  • Alternatively, cyclopropylboronic acid or cyclopropylmetal reagents can be used in a palladium-catalyzed coupling if the position is halogenated.

The exact method depends on the availability of intermediates and desired regioselectivity. Literature reports indicate that cyclopropyl substitution is often achieved by direct substitution on the pyrimidine ring or via cross-coupling strategies.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine ring is typically introduced by:

  • Hydrolysis of a 4-chloropyrimidine intermediate under basic or acidic conditions.
  • This step converts the 4-chloro substituent to the 4-hydroxy group, yielding the pyrimidin-4-ol structure.

This transformation is a standard method for converting halogenated heterocycles into their corresponding hydroxy derivatives.

Representative Synthetic Scheme

Step Starting Material Reagents & Conditions Product Yield (%)
1 2,4-Dichloropyrimidine Pd catalyst, 2-chlorophenylboronic acid, base, solvent, heat 6-(2-Chlorophenyl)-4-chloropyrimidine ~79%
2 6-(2-Chlorophenyl)-4-chloropyrimidine Hydrolysis (NaOH or acid) 6-(2-Chlorophenyl)pyrimidin-4-ol Variable, moderate to good
3 2-chloropyrimidine intermediate Cyclopropyl nucleophile or cyclopropylboronic acid, Pd catalyst This compound Moderate, optimized conditions

Research Findings and Optimization

  • The Suzuki coupling step is critical for high yield and purity. Catalyst choice and ligand optimization significantly influence the reaction efficiency.
  • Hydrolysis conditions for the 4-position require careful control to avoid degradation or side reactions.
  • Cyclopropyl introduction may require elevated temperatures or specific catalysts to achieve selective substitution.
  • Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Notes
Aryl substitution at 6-position Suzuki Coupling Pd catalyst, 2-chlorophenylboronic acid, base 80–110 °C, several hours High yield, regioselective
Cyclopropyl substitution at 2-position Nucleophilic substitution or Suzuki coupling Cyclopropyl nucleophile or boronic acid Variable, often elevated temperature Requires optimization for selectivity
Hydroxylation at 4-position Hydrolysis of 4-chloropyrimidine NaOH or acid Mild to moderate temperature Converts 4-chloro to 4-hydroxy

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Pyrimidin-4-ol Derivatives with Varied Substituents

Compound Name Substituents (Position 2 / 6) Molecular Formula Molecular Weight Predicted Density (g/cm³) Predicted Boiling Point (°C) Notable Features
This compound Cyclopropyl / 2-chlorophenyl C₁₃H₁₁ClN₂O 246.70 N/A N/A Cyclopropyl enhances steric bulk; 2-chlorophenyl may influence lipophilicity
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol Methyl / 3-chlorophenyl C₁₁H₉ClN₂O 220.65 1.31 ± 0.1 368.6 ± 52.0 Chlorine at meta-position; lower molecular weight
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Phenyl / chloromethyl C₁₁H₉ClN₂O 220.66 N/A N/A Chloromethyl group increases reactivity
6-(Chloromethyl)-2-isopropylpyrimidin-4-ol Isopropyl / chloromethyl C₈H₁₁ClN₂O 186.64 N/A N/A Isopropyl group may improve metabolic stability

Key Observations :

  • Substituent Position: The 2-chlorophenyl group in the target compound contrasts with the 3-chlorophenyl isomer in .
  • Cyclopropyl vs. Methyl/Isopropyl : The cyclopropyl group in the target compound introduces rigidity and steric bulk, which could enhance target selectivity compared to smaller substituents like methyl or isopropyl .

Core Structure Variations

  • Triazolo-Thiadiazole Derivatives : LGH00045 () shares a 2-chlorophenyl group but incorporates a triazolo-thiadiazole core. This compound exhibits potent CDC25B inhibition (IC₅₀ = 0.82 µmol/L), highlighting the role of fused heterocycles in bioactivity .
  • Chromeno-Pyrimidin Derivatives: describes complex chromeno-pyrimidin hybrids with 2-chlorophenyl groups. These structures exhibit higher molecular weights (>500 g/mol) and extended conjugation, which may improve DNA intercalation but reduce solubility .

Functional Group Impact

  • Hydroxyl vs. Carboxylic Acid : Compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (), the hydroxyl group in the target compound reduces acidity (pKa ~8 for hydroxyl vs. ~2–3 for carboxylic acid), impacting hydrogen-bonding interactions .

Biological Activity

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a chlorophenyl group and a cyclopropyl moiety. The synthesis often involves multi-step reactions that yield various derivatives, which can be screened for biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. These activities are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Inhibition of COX Enzymes : A study reported that several pyrimidine derivatives effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, derivatives showed IC50 values around 0.04 μmol for COX-2 inhibition, indicating potent anti-inflammatory effects .
CompoundCOX-2 IC50 (μmol)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrimidine derivatives have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may interfere with cancer cell growth through multiple mechanisms.

  • Mechanisms of Action : Research indicates that such compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division .
Cancer Cell LineIC50 (μM)Reference
MCF-7TBDTBD
A549TBDTBD

Case Studies

Several case studies have highlighted the biological activity of pyrimidine derivatives:

  • Carrageenan-Induced Paw Edema : In vivo studies involving carrageenan-induced paw edema models demonstrated significant reductions in inflammation when treated with pyrimidine derivatives, suggesting their efficacy as anti-inflammatory agents .
  • Cotton Pellet-Induced Granuloma : Another study utilized cotton pellet-induced granuloma models to assess the anti-inflammatory effects, where the tested compounds exhibited superior efficacy compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Substituents on the pyrimidine ring can enhance or diminish its activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with increased COX inhibition.
  • Cyclopropyl Moiety : This structural feature may contribute to the compound's unique binding characteristics and bioactivity.

Q & A

Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, and how can purity be optimized?

A common approach involves cyclocondensation of substituted amidines with β-keto esters under acidic conditions. For pyrimidine derivatives, microwave-assisted synthesis has been effective in reducing reaction times and improving yields . Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensures >95% purity. Monitoring by TLC and HPLC is critical to verify intermediate and final product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. Aromatic protons (6.8–8.2 ppm) and cyclopropyl protons (0.7–1.2 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion). Compare calculated and observed m/z values to confirm structure .
  • FT-IR : Hydroxyl (3200–3500 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Use in vitro assays targeting enzymes (e.g., kinases) or receptors implicated in disease pathways. For example:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    Dose-response curves and positive controls (e.g., doxorubicin) ensure data reliability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Vary catalysts (e.g., p-TsOH vs. ZnCl₂), solvents (DMF vs. THF), and temperature (80–120°C) in a factorial design. Microwave irradiation (100–150 W) reduces reaction time by 40–60% compared to conventional heating . For scale-up, consider continuous flow reactors to enhance mixing and heat transfer, though cyclopropane stability under high pressure requires validation .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from substituent electronic effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the chlorophenyl or cyclopropyl groups to isolate contributing factors .
  • Assay Standardization : Replicate experiments across multiple cell lines/pathogens with consistent protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model binding to ATP-binding pockets of kinases using PyMOL .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with reactivity or solubility .
    Validate predictions with experimental IC₅₀ values and crystallographic data (if available).

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomes to increase circulation time .
    Monitor stability via HPLC and validate bioavailability using pharmacokinetic models.

Q. How can discrepancies in NMR or MS data be resolved during characterization?

  • Isotopic Patterns : Confirm chlorine presence via M+2 peaks in MS .
  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 40°C .
    Cross-reference with synthetic intermediates to identify impurities.

Q. What challenges arise during large-scale synthesis, and how are they mitigated?

  • Cyclopropane Ring Stability : Avoid prolonged heating (>100°C) to prevent ring-opening.
  • Waste Management : Separate chlorinated byproducts and use certified waste handlers to meet environmental regulations .

Q. How do pH and temperature affect the compound’s stability in solution?

Conduct accelerated stability studies (25–40°C, pH 1–9) monitored by HPLC. Pyrimidine-4-ol derivatives typically degrade under strong acidic/basic conditions via hydroxyl group protonation or deprotonation . Use buffered solutions (pH 6–7) and store at –20°C for long-term stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

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